2,3-Difluoro-4-(methoxymethyl)phenylboronic acid
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Overview
Description
2,3-Difluoro-4-(methoxymethyl)phenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two fluorine atoms and a methoxymethyl group attached to a phenyl ring, along with a boronic acid functional group.
Preparation Methods
The synthesis of 2,3-Difluoro-4-(methoxymethyl)phenylboronic acid typically involves the following steps:
Hydroboration: This is the most common route to organoborane reagents.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
2,3-Difluoro-4-(methoxymethyl)phenylboronic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form phenols or other oxygen-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with various nucleophiles in the presence of appropriate catalysts.
Suzuki-Miyaura Coupling: This is the most significant reaction involving this compound, where it forms carbon-carbon bonds with aryl or vinyl halides.
Scientific Research Applications
2,3-Difluoro-4-(methoxymethyl)phenylboronic acid has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: This compound can be used to modify biomolecules for various biological studies.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-(methoxymethyl)phenylboronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form a new carbon-carbon bond .
Comparison with Similar Compounds
2,3-Difluoro-4-(methoxymethyl)phenylboronic acid can be compared with other similar compounds such as:
Phenylboronic acid: This compound lacks the fluorine and methoxymethyl groups, making it less reactive in certain reactions.
2,3-Difluoro-4-methoxyphenylboronic acid: This compound is similar but lacks the methoxymethyl group, which can affect its reactivity and applications.
2,3-Difluoro-4-(pentyloxy)phenylboronic acid: This compound has a longer alkoxy chain, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C8H9BF2O3 |
---|---|
Molecular Weight |
201.97 g/mol |
IUPAC Name |
[2,3-difluoro-4-(methoxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O3/c1-14-4-5-2-3-6(9(12)13)8(11)7(5)10/h2-3,12-13H,4H2,1H3 |
InChI Key |
HWEXIMRRXALFTG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)COC)F)F)(O)O |
Origin of Product |
United States |
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